molecular formula C13H25NO3 B1292553 Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 885523-38-6

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1292553
CAS No.: 885523-38-6
M. Wt: 243.34 g/mol
InChI Key: GUPNVEXNNSRLFV-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H25NO3 and its molecular weight is 243.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Intermediate in Biologically Active Compounds Synthesis

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of biologically active compounds. For example, it has been used in the synthesis of derivatives with potential as anticancer drugs and other therapeutic agents. The process involves multiple synthesis steps, including acylation, sulfonation, and substitution, highlighting its versatility in drug development (Kong et al., 2016).

Structural Studies and Molecular Design

The compound has been the subject of structural studies, such as X-ray diffraction analysis, to understand its molecular configuration and interactions. These studies are essential for designing new molecules with desired properties, including pharmaceuticals. For instance, the crystal and molecular structure of related piperazine-carboxylate compounds have been reported, providing insights into their molecular packing and potential for forming hydrogen bonds (Mamat et al., 2012).

Synthesis of Piperidine Derivatives

This chemical also plays a significant role in the synthesis of piperidine derivatives, which are valuable in medicinal chemistry for their biological activities. Studies have detailed methods for synthesizing piperidine derivatives fused with oxygen heterocycles, demonstrating the compound's utility in creating structurally diverse and biologically relevant molecules (Moskalenko & Boev, 2014).

Contribution to Alkaloid Synthesis

Moreover, the compound has been used in the enantioselective synthesis of alkaloids, such as sedridines and coniine, showcasing its importance in the preparation of natural products and their analogs. This synthesis demonstrates the chemical's role in generating biologically active alkaloids through stereoselective methods (Passarella et al., 2005).

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These effects can ultimately influence cellular metabolism, potentially altering the balance of metabolic pathways and the production of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function . For instance, the compound may degrade over time, leading to a decrease in its activity or the production of degradation products that have different biological effects. Long-term studies in vitro or in vivo can provide valuable insights into the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit significant biological activity . Threshold effects may be observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for specific applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may inhibit or activate specific enzymes, thereby altering the flow of metabolites through a particular pathway. These interactions can have significant effects on cellular metabolism and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . It can interact with transporters or binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s bioavailability and its ability to exert its effects on target biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.

Properties

IUPAC Name

tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h15H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPNVEXNNSRLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646527
Record name tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-38-6
Record name tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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